4-Amino-2-(cyclohexyloxy)benzamide
Overview
Description
“4-Amino-2-(cyclohexyloxy)benzamide” is a chemical compound with the molecular formula C13H18N2O2 . It is also known as "Benzamide, 4-amino-" . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The chemical reactions involving benzamides, like “this compound”, typically involve the condensation of benzoic acids and amines . This reaction is facilitated by a catalyst and ultrasonic irradiation .Scientific Research Applications
Antioxidant Properties
Amino-substituted benzamide derivatives, including structures similar to 4-Amino-2-(cyclohexyloxy)benzamide, have been studied for their antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals. Understanding their electrochemical oxidation mechanisms is crucial in evaluating their free radical scavenging activity. For instance, the electrochemical oxidation of amino-substituted benzamides in aqueous buffer solutions has been analyzed through cyclic and square-wave voltammetry, highlighting their potential as antioxidants (Jovanović et al., 2020).
Anticonvulsant Activity
Research has also been conducted on benzamide derivatives for their potential as anticonvulsants. Studies include the synthesis of benzamides from 3-amino-2-cyclohexenones and their evaluation as potential anticonvulsants. This work has led to improved methods for synthesizing benzamides, providing insights into their structure-activity relationships (Anderson et al., 2006).
Emission and Responsive Properties
Compounds structurally related to this compound have been explored for their luminescent properties and multi-stimuli-responsive behavior. These include derivatives that exhibit luminescence in both solution and solid states, forming nano-aggregates with enhanced emission in specific solvent conditions. Their unique mechanochromic properties and multi-stimuli response make them interesting for various applications (Srivastava et al., 2017).
Polymer Synthesis
The synthesis of block copolymers containing aramide, a polymer related to benzamides, is another research area. This involves using derivatives like phenyl 4-(4-octyloxybenzylamino)benzoate for chain-growth polycondensation to create well-defined aromatic polyamides. These studies contribute to the development of advanced materials with specific properties (Yokozawa et al., 2002).
Synthesis of Coupling Agents
Efficient synthesis methods for benzamide derivatives have been developed for use as coupling agents, critical for chemoselective conjugation of proteins and enzymes. This includes the development of heterobifunctional coupling agents with high purity and yield, demonstrating the versatility of benzamide derivatives in biochemical applications (Reddy et al., 2005).
Inhibitors and Enzyme Activity
Benzamide derivatives, including structures like this compound, have been investigated as potential inhibitors of enzymes such as carbonic anhydrases and caspases. These compounds have shown potential in inhibiting cell death and reducing inflammatory markers, contributing to the field of medicinal chemistry (WO Cytovia, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “4-Amino-2-(cyclohexyloxy)benzamide” are not available, benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, research into new synthetic methods for this type of compounds can be of considerable importance .
Properties
IUPAC Name |
4-amino-2-cyclohexyloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRVBJHCOKSILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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